molecular formula C13H20N2 B1630128 4-Azepan-1-YL-benzylamine CAS No. 581812-79-5

4-Azepan-1-YL-benzylamine

Cat. No.: B1630128
CAS No.: 581812-79-5
M. Wt: 204.31 g/mol
InChI Key: JJGPICFMSWPTKJ-UHFFFAOYSA-N
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Description

4-Azepan-1-yl-benzylamine (CAS: 876716-67-5 or 581812-79-5) is a nitrogen-containing organic compound with the molecular formula C₁₃H₂₀N₂ and a molecular weight of 204.31 g/mol. Structurally, it consists of a benzylamine group (a benzene ring with an aminomethyl substituent) linked to an azepane ring (a seven-membered saturated heterocycle containing one nitrogen atom). This compound is primarily used in pharmaceutical and biochemical research as a building block for synthesizing more complex molecules, such as enzyme inhibitors or receptor ligands.

Its safety profile, as per the Safety Data Sheet (SDS), indicates that it requires careful handling due to respiratory hazards. First-aid measures include oxygen administration if inhaled and avoidance of mouth-to-mouth resuscitation upon exposure.

Properties

IUPAC Name

[4-(azepan-1-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c14-11-12-5-7-13(8-6-12)15-9-3-1-2-4-10-15/h5-8H,1-4,9-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGPICFMSWPTKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624944
Record name 1-[4-(Azepan-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

581812-79-5
Record name 1-[4-(Azepan-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-Azepan-1-YL-benzylamine involves several approaches. One common method is the one-pot synthesis, which is highly efficient and involves the use of isocyanate intermediates generated in situ. This method allows for the conversion of various N-Alloc-, N-Boc-, and N-Cbz-protected amines to amides with high yields . Another approach involves the recyclization of small and medium carbo-, oxa-, or azacyclanes, as well as multicomponent heterocyclization reactions to prepare compounds with azepine scaffolds .

Chemical Reactions Analysis

4-Azepan-1-YL-benzylamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acid chlorides, carboxylic acids, and Grignard reagents. The major products formed from these reactions are typically amides and other derivatives of the parent compound .

Scientific Research Applications

4-Azepan-1-YL-benzylamine has been extensively studied for its potential applications in various fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a therapeutic agent due to its biological activity. Additionally, it has applications in the industry, particularly in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Azepan-1-YL-benzylamine involves its interaction with specific molecular targets and pathways. While the precise mechanism is not fully understood, it is believed to exert its effects by modulating the activity of certain enzymes and receptors. This modulation can lead to various biological responses, including changes in cellular signaling and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between 4-Azepan-1-yl-benzylamine and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes
This compound 876716-67-5 C₁₃H₂₀N₂ 204.31 Benzylamine, azepane Pharmaceutical building block
4-[(Azepan-1-yl)carbonyl]benzylamine 923120-30-3 C₁₄H₂₀N₂O 232.32 Benzylamine, azepane, carbonyl Lab building blocks
4-(Azepan-1-yl)butanoic acid 753391-71-8 C₁₀H₁₉NO₂ 185.27 Azepane, carboxylic acid Laboratory research
4-(Azepan-1-YLMethyl)aniline 251552-19-9 C₁₃H₂₀N₂ 204.31 Aniline, azepane Biochemical reagent
Key Observations:

This may enhance binding affinity in drug-target interactions. 4-(Azepan-1-yl)butanoic acid (CAS 753391-71-8) contains a carboxylic acid group, significantly altering solubility (likely higher aqueous solubility at physiological pH) and reactivity (e.g., salt formation with bases).

Molecular Weight and Size :

  • The carbonyl derivative (232.32 g/mol) is heavier than this compound, which may affect pharmacokinetic properties like membrane permeability.
  • Despite identical molecular weights (204.31 g/mol), 4-Azepan-1-YLMethyl)aniline and this compound differ in aromatic substitution patterns, leading to distinct chemical behaviors.

Biological Activity

4-Azepan-1-YL-benzylamine is a heterocyclic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features a seven-membered azepane ring attached to a benzylamine moiety. Its molecular formula is C12_{12}H16_{16}N2_2 with a molecular weight of 192.27 g/mol. The compound's unique structure contributes to its diverse biological activities.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • One-Pot Synthesis : This efficient method utilizes isocyanate intermediates to produce high yields of the compound.
  • Reactions with Reagents : Common reagents include acid chlorides and Grignard reagents, which facilitate various transformations such as oxidation and reduction.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown its effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent.

Anticancer Potential

In vitro studies demonstrate that this compound may possess anticancer properties. It has been observed to inhibit the proliferation of certain cancer cell lines, indicating its potential role in cancer therapy .

The precise mechanism of action for this compound remains under investigation. However, it is believed to modulate the activity of specific enzymes and receptors, influencing cellular signaling pathways. This modulation can lead to various biological responses, including changes in gene expression and enzyme activity .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is crucial to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Aspects
4-(Pyrrolidin-1-yl)benzylamineContains a pyrrolidine ringDifferent biological activity profile
4-(Morpholin-1-yl)benzylamineFeatures a morpholine ringDistinct pharmacological properties
4-(Tetrahydropyran-1-yl)benzylamineContains a tetrahydropyran ringVaries in steric and electronic effects

The specific azepane structure of this compound influences its chemical reactivity and biological interactions compared to these similar compounds .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
  • Anticancer Research : In cellular assays, this compound was found to induce apoptosis in human cancer cell lines, highlighting its anticancer potential .
  • Enzyme Inhibition : Binding affinity assays revealed that the compound interacts with acetylcholinesterase (AChE), which may contribute to its neuroprotective effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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